molecular formula C18H18ClN5O3 B3010573 5-amino-1-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-59-4

5-amino-1-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3010573
CAS No.: 900013-59-4
M. Wt: 387.82
InChI Key: GGAMEZPDYJJTGG-UHFFFAOYSA-N
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Description

5-Amino-1-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-based carboxamide derivative. Its structure features a 1,2,3-triazole core substituted at the 1-position with a 4-chlorobenzyl group and at the 4-position with a carboxamide linked to a 2,5-dimethoxyphenyl moiety. This compound is part of a broader class of 5-amino-1,2,3-triazole-4-carboxamides, which are studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

The compound is commercially available for research purposes (e.g., Santa Cruz Biotechnology, sc-318068) but lacks comprehensive clinical data .

Properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-26-13-7-8-15(27-2)14(9-13)21-18(25)16-17(20)24(23-22-16)10-11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAMEZPDYJJTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-1-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazole Ring : The initial step is the formation of the triazole ring through a cyclization reaction.
  • Introduction of the Amino Group : This is achieved via a nucleophilic substitution reaction.
  • Attachment of the 4-chlorobenzyl Group : Alkylation with 4-chlorobenzyl chloride introduces this substituent.
  • Coupling with 2,5-Dimethoxyphenyl Isocyanate : This final step forms the carboxamide structure.

Biological Activity

The biological activity of this compound has been evaluated across various studies. Key findings include:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies using XTT assays demonstrated its efficacy against several cancer cell lines, indicating potential as an anticancer agent .
  • Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or membrane integrity. This mechanism suggests its utility in treating bacterial infections.
  • Antiangiogenic Activity : The compound's structure allows it to inhibit angiogenesis, which is crucial for tumor growth and metastasis. This dual action enhances its potential as an anticancer therapeutic .

The mechanism of action involves the interaction of this compound with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways within cancer cells.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular responses related to growth and survival.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in various cancer cell lines
AntimicrobialDisrupts bacterial cell wall synthesis
AntiangiogenicInhibits blood vessel formation associated with tumors

Case Study Example

In a study evaluating the anticancer properties of triazole derivatives similar to this compound, researchers found that compounds with a similar scaffold showed significant cytotoxicity against human colon adenocarcinoma cells (IC50 values ranging from 0.5 to 10 µM). These findings suggest that structural modifications can enhance potency .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, particularly:

  • Antimicrobial Activity : Studies indicate that triazoles exhibit significant antimicrobial properties. The presence of the chlorobenzyl group may enhance its effectiveness against various pathogens.
  • Anticancer Properties : Preliminary research suggests that this compound could inhibit cancer cell proliferation through specific mechanisms involving apoptosis and cell cycle arrest.

Biochemical Probes

In biological research, this compound serves as a biochemical probe to study enzyme interactions and cellular pathways:

  • It may bind to specific enzymes or receptors, modulating their activity and providing insights into metabolic processes .

Material Science

The unique chemical structure allows for applications in developing new materials:

  • It can be utilized in creating polymers or other chemical processes that require compounds with specific reactivity profiles.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various triazole derivatives, including 5-amino-1-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone compared to control groups.

Case Study 2: Anticancer Activity

In vitro studies assessed the compound's effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their biological activities:

Compound Name Key Structural Differences Biological Activity Pharmacological Notes Reference(s)
Target Compound :
5-Amino-1-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Research chemical; biochemical studies (exact targets under investigation) Low cytotoxicity reported in preliminary screens
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl instead of 4-chlorobenzyl; dichlorophenyl Antiproliferative activity against renal cancer RXF 393 cells (GP = -13.42%) High selectivity for renal cancer cells
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorophenyl instead of 4-chlorobenzyl Activity against CNS cancer SNB-75 cells (GP = -27.30%) Synergistic effects with other anticancer agents
GNE551 :
5-Amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
4-Bromo-2-fluorophenylmethyl instead of 4-chlorobenzyl TRPV1 ion channel inhibitor (IC₅₀ = 0.7 µM) Potential use in pain management and asthma
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Carbamoylmethyl instead of 4-chlorobenzyl Inhibits bacterial SOS response (IC₅₀ = 2–5 µM against LexA autoproteolysis) Low cytotoxicity; β-turn mimetic structure proposed
CAI (5-Amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) 4'-Chlorobenzoyl-3,5-dichlorobenzyl substituent Calcium influx inhibitor; phase I clinical trial for refractory cancers Metabolized into inactive benzophenone derivatives (e.g., M1)

Key Comparative Insights

Substituent Effects on Activity :

  • The 4-chlorobenzyl group in the target compound contrasts with 4-fluorophenyl or 4-methylphenyl in analogues, which show enhanced anticancer selectivity .
  • 2,5-Dimethoxyphenyl is retained in GNE551 but paired with a bromo-fluorophenyl group, shifting activity from anticancer to ion channel modulation .

Mechanistic Diversity :

  • The target compound’s mechanism remains underexplored, whereas analogues like GNE551 (TRPV1 inhibition) and the carbamoylmethyl derivative (LexA autoproteolysis inhibition) have well-defined targets .
  • Carbamoylmethyl-substituted triazoles exhibit β-turn mimetic properties, suggesting structural mimicry of peptide motifs .

The target compound’s 4-chlorobenzyl group may confer slower metabolism compared to CAI’s dichlorobenzyl substituent.

Cytotoxicity Profiles :

  • Analogues with dichlorophenyl or fluorophenyl groups show higher cytotoxicity (e.g., GP = -27.30% in CNS cancer cells), while the target compound and carbamoylmethyl derivatives are reported as low-cytotoxicity scaffolds .

Q & A

Q. How can researchers validate the compound’s mechanism of action in heterogeneous tumor microenvironments?

  • Methodological Answer :
  • Single-cell RNA sequencing : Identify subpopulations responsive to treatment.
  • Multiplex immunofluorescence : Visualize target protein expression in tumor stroma vs. parenchyma.
  • Patient-derived organoids : Recapitulate tumor heterogeneity for preclinical validation .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and solubilization.
  • Waste disposal : Neutralize azide intermediates with sodium nitrite before disposal .

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